Welcome to the BenchChem Online Store!
molecular formula C10H12O3 B8790207 2-(3,4-Dimethoxyphenyl)oxirane CAS No. 102104-61-0

2-(3,4-Dimethoxyphenyl)oxirane

Cat. No. B8790207
M. Wt: 180.20 g/mol
InChI Key: OLWRRBNHIYEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05272270

Procedure details

Mixture: 27.2 g (160 mmol) of 3,4-dimethoxystyrene, 600 ml of dichloromethane, 220 ml of sodium hydrogen carbonate solution, 7.1 g of benzyltributylammonium chloride, 1.15 g (3.5 mmol) of nickel-salene, 900 ml of 13% strength sodium hypochlorite solution.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
catalyst
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[CH2:7].C(=O)([O-])[OH:14].[Na+].Cl[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.[Ni].ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]1[O:14][CH2:7]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
COC=1C=C(C=C)C=CC1OC
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
7.1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
1.15 g
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C2CO2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.